molecular formula C15H15N5OS B15359329 5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine

5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine

Cat. No.: B15359329
M. Wt: 313.4 g/mol
InChI Key: BSYRLSGPRXRNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine is a complex organic compound characterized by its thienopyrimidinyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine typically involves multiple steps, starting with commercially available precursors such as methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process includes condensation reactions, chlorination, and nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger chemical frameworks.

Biology: In biological research, 5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Morpholinyl)thieno[3,2-d]pyrimidin-2-yl-phenol

  • 2-(4-Morpholin-4-yl-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol

Uniqueness: 5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of specific kinases involved in cancer pathways. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features a thieno[3,2-d]pyrimidine core substituted with a morpholine group and a pyridin-2-amine moiety. Its structural intricacies allow for interaction with various molecular targets, making it a candidate for drug development aimed at cancer treatment.

Preliminary studies indicate that this compound may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology due to its role in cell growth and survival. The morpholine moiety enhances binding to protein targets, facilitating its efficacy in modulating cellular pathways related to tumor growth and proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the proliferation of human cancer cell lines such as PC-3 and MCF-7 .

Case Study 1: Inhibition of PI3K Pathway

A study investigating the inhibition of the PI3K pathway by thieno[3,2-d]pyrimidine derivatives revealed that compounds similar to this compound effectively inhibited PI3Kα with IC50 values in the nanomolar range. This suggests potential for therapeutic application in cancers where the PI3K pathway is deregulated .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its target proteins. These studies indicated favorable binding affinities and highlighted critical interactions that could be leveraged for drug design .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidineContains thieno[3,2-d]pyrimidine core and morpholineLacks pyridin moiety
4-(trifluoromethyl)pyridin-2-aminePyridine core with trifluoromethyl groupFocused on PI3K inhibition
6-(morpholinothieno[3,2-d]pyrimidin)-4-amino-pyridineSimilar core structure but different substitution patternMay exhibit different biological activities

The uniqueness of 5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amines lies in its specific combination of functional groups that enhance its potential interactions with biological targets compared to these similar compounds .

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H15N5OS/c16-12-2-1-10(9-17-12)14-18-11-3-8-22-13(11)15(19-14)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2,(H2,16,17)

InChI Key

BSYRLSGPRXRNSN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CN=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.